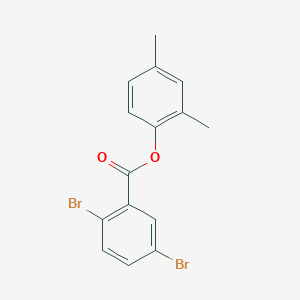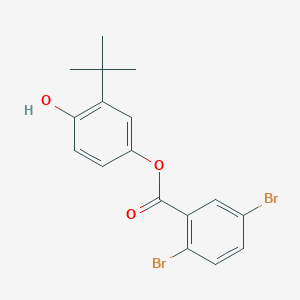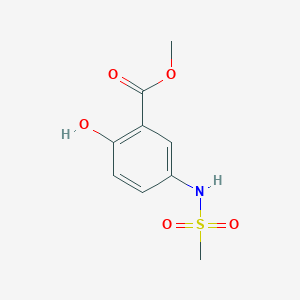![molecular formula C22H21ClN2O3S B309156 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309156.png)
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide, also known as SR9011, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule belongs to the family of Rev-erb agonists, which are known to regulate circadian rhythm and metabolism.
Mecanismo De Acción
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide exerts its effects by binding to and activating Rev-erbα and Rev-erbβ, which are nuclear receptors that regulate the expression of genes involved in circadian rhythm and metabolism. Activation of Rev-erbα and Rev-erbβ leads to the suppression of genes involved in gluconeogenesis, lipogenesis, and inflammation, and the upregulation of genes involved in oxidative metabolism and mitochondrial biogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In mice, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. This compound has also been shown to improve physical endurance and reduce muscle damage in mice subjected to exercise. In addition, this compound has been shown to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist for Rev-erbα and Rev-erbβ, which allows for specific targeting of these receptors. Another advantage is that this compound has good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, one limitation is that this compound has low solubility in water, which may limit its use in certain experiments. Another limitation is that this compound has not been extensively studied in humans, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the study of 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide. One direction is to further investigate its potential applications in circadian rhythm regulation and metabolism, and to explore its therapeutic potential for metabolic disorders such as obesity and type 2 diabetes. Another direction is to investigate its potential applications in cancer research, and to explore its mechanisms of action and potential clinical applications. Additionally, future studies could focus on improving the synthesis and purification methods of this compound, and on developing more selective and potent Rev-erb agonists.
Métodos De Síntesis
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide can be synthesized using a multi-step process starting from 4-chloro-3-nitrobenzoic acid. The nitro group is reduced to an amino group, and then a sulfonyl chloride group is added to the amino group. The resulting intermediate is then coupled with 2-methylphenylboronic acid and 2-phenylethylamine to obtain this compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has shown potential applications in various fields such as circadian rhythm regulation, metabolism, and cancer research. In circadian rhythm regulation, this compound has been shown to regulate the expression of clock genes and improve sleep-wake cycles in animal models. In metabolism, this compound has been shown to improve lipid and glucose metabolism, which may have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
Fórmula molecular |
C22H21ClN2O3S |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
4-chloro-3-[(2-methylphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-7-5-6-10-21(16)29(27,28)25-20-15-18(11-12-19(20)23)22(26)24-14-13-17-8-3-2-4-9-17/h2-12,15,25H,13-14H2,1H3,(H,24,26) |
Clave InChI |
IVVCSJAVJKDTLX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
![Methyl 4-chloro-3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B309077.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)

![2,5-dibromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309084.png)





![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)

![Propyl 4-[(2-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309095.png)
![2-chloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309096.png)